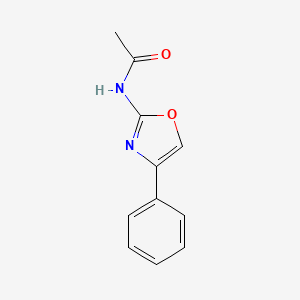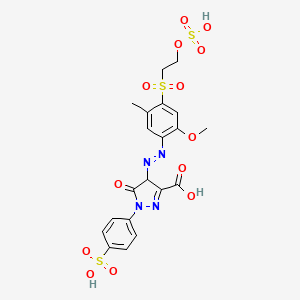![molecular formula C12H14FNO2 B13743770 2-[(2-fluorophenyl)methyl]-L-Proline CAS No. 1049980-34-8](/img/structure/B13743770.png)
2-[(2-fluorophenyl)methyl]-L-Proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-fluorophenyl)methyl]-L-Proline is a synthetic compound that belongs to the class of fluorinated organic molecules It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a proline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methyl]-L-Proline typically involves the reaction of 2-fluorobenzyl bromide with L-proline in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Preparation of 2-fluorobenzyl bromide: This is achieved by the bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling with L-proline: The 2-fluorobenzyl bromide is then reacted with L-proline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-[(2-fluorophenyl)methyl]-L-Proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-[(2-fluorophenyl)methyl]-L-Proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the effects of fluorination on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced polymers and coatings.
作用机制
The mechanism of action of 2-[(2-fluorophenyl)methyl]-L-Proline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological processes, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-[(2-chlorophenyl)methyl]-L-Proline
- 2-[(2-bromophenyl)methyl]-L-Proline
- 2-[(2-iodophenyl)methyl]-L-Proline
Uniqueness
2-[(2-fluorophenyl)methyl]-L-Proline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable molecule for various applications. The comparison with other halogenated analogs highlights the specific advantages of fluorination in terms of reactivity and biological activity.
属性
CAS 编号 |
1049980-34-8 |
|---|---|
分子式 |
C12H14FNO2 |
分子量 |
223.24 g/mol |
IUPAC 名称 |
(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16)/t12-/m1/s1 |
InChI 键 |
BWPBAGONMSRISC-GFCCVEGCSA-N |
手性 SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2F)C(=O)O |
规范 SMILES |
C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


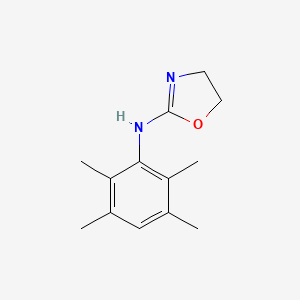

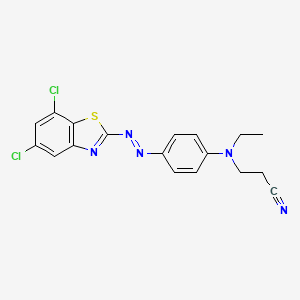
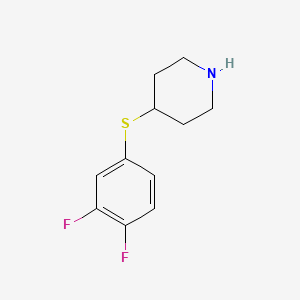
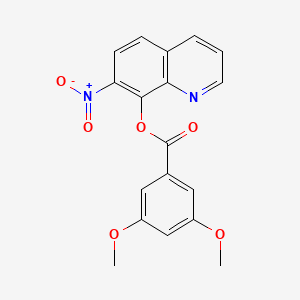
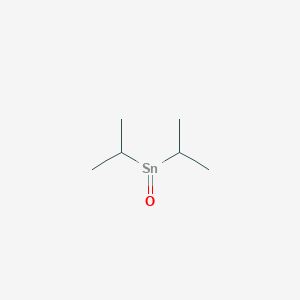
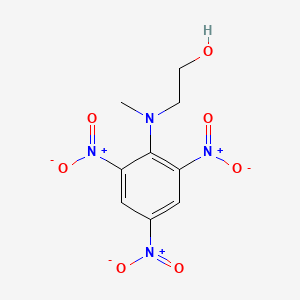

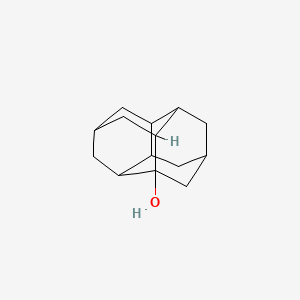
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
